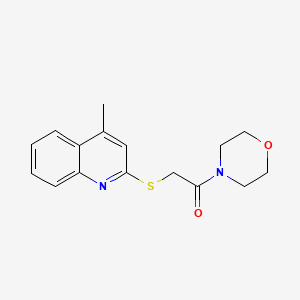

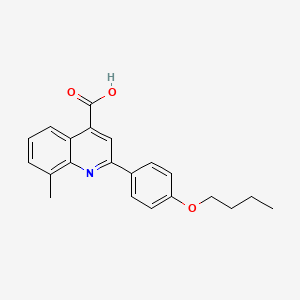

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone involves multi-step organic reactions. For instance, derivatives of morpholino and quinoline have been synthesized through processes such as the Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions, highlighting the complexity and versatility of synthetic strategies in this domain (Marvadi et al., 2019). Additionally, cross-recyclization techniques have been applied to generate substituted quinoline derivatives, showcasing the innovative approaches to creating complex molecular architectures (Dyachenko & Dyachenko, 2008).

Molecular Structure Analysis

The molecular structure of related compounds involves intricate arrangements of atoms and bonds. Crystallographic studies, such as those conducted on zinc(II) complexes with morpholine derivatives, provide insight into the coordination environments and geometries that define the structural characteristics of these molecules (Xu et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone derivatives are diverse, including reactions for the selective recognition of ions such as Pd2+ through fluorescence turn-off mechanisms. These reactions demonstrate the functional potential of these compounds in sensing applications (Shally et al., 2020). Furthermore, the SNVin reaction has been utilized to synthesize hexahydroisoquinolines, indicating the breadth of chemical transformations applicable to this class of compounds (Dyachenko & Vovk, 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

A foundational aspect of the research on compounds like 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone involves understanding their synthesis and reactions. For instance, Okazaki, Ishii, and Inamoto (1978) discussed the reactions of thioacylketene thioacetals and o-thioquinone methides with enamines, presenting a method that could potentially be applied to synthesize derivatives of 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone (Okazaki, Ishii, & Inamoto, 1978).

Anticancer Applications

The exploration of anticancer properties is a significant area of interest. Compounds with structural similarities to 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone have been synthesized and evaluated for their antineoplastic activities. Liu et al. (1995) synthesized various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones and evaluated them for antineoplastic activity, highlighting the potential of these compounds in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).

Chemosensors

Shally et al. (2020) designed novel chemosensors based on tetrahydroquinoline derivatives for the selective identification of highly toxic Pd2+ ions, demonstrating the utility of quinoline derivatives in environmental and analytical chemistry (Shally, Kumar, Althagafi, Kumar, Singhal, Kumar, Gupta, & Pratap, 2020).

Antimicrobial Activity

Research into the antimicrobial properties of these compounds is also noteworthy. Marvadi et al. (2019) synthesized novel derivatives coupled with morpholine and evaluated them for antimycobacterial activity against Mycobacterium tuberculosis, showing promising results for tuberculosis treatment (Marvadi, Krishna, Sriram, & Kantevari, 2019).

Mécanisme D'action

Target of Action

Quinoline compounds are known to interact with a variety of biological targets. For instance, some quinoline derivatives have been explored as candidates for extracellular signal-regulated kinases 1/2 (ERK1/2) having antineoplastic activity .

Mode of Action

The mode of action of quinoline compounds can vary greatly depending on their specific structure and the biological target they interact with. Some quinoline derivatives inhibit the MAP kinase pathway .

Biochemical Pathways

Quinoline compounds can affect a variety of biochemical pathways. For example, some quinoline derivatives have been shown to inhibit the MAP kinase pathway, which plays a crucial role in cell proliferation and differentiation .

Result of Action

The molecular and cellular effects of quinoline compounds can vary greatly depending on their specific structure and the biological target they interact with. Some quinoline derivatives have shown antineoplastic activity, suggesting they may induce cell death in cancer cells .

Propriétés

IUPAC Name |

2-(4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-12-10-15(17-14-5-3-2-4-13(12)14)21-11-16(19)18-6-8-20-9-7-18/h2-5,10H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAFZTHTTVLWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2498648.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)

![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2498662.png)

![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)

![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)

![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)